molecular formula C19H16BrNO4 B13024254 Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate

Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate

Cat. No.: B13024254
M. Wt: 402.2 g/mol
InChI Key: HHCSLFJARMXXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is a complex organic compound characterized by the presence of a benzyl group, a bromine atom, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves a multi-step process. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with benzyl bromide under appropriate conditions to introduce the benzyl group and bromine atom.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Condensation Reactions: The isoindoline-1,3-dione moiety can engage in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate exerts its effects involves interactions with molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and benzyl group can also influence the compound’s reactivity and binding affinity to specific targets .

Properties

Molecular Formula

C19H16BrNO4

Molecular Weight

402.2 g/mol

IUPAC Name

benzyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C19H16BrNO4/c20-16(19(24)25-12-13-6-2-1-3-7-13)10-11-21-17(22)14-8-4-5-9-15(14)18(21)23/h1-9,16H,10-12H2

InChI Key

HHCSLFJARMXXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCN2C(=O)C3=CC=CC=C3C2=O)Br

Origin of Product

United States

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